N-{(1E)-3-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide
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Overview
Description
N-[(1E)-1-{N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with a unique structure that includes benzyloxy, diethylamino, and hydrazinecarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-1-{N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-1-{N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[(1E)-1-{N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1E)-1-{N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways within cells. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(1E)-1-{N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE include:
- N-{(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-4-FLUOROANILINE
- N’-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETOHYDRAZIDE
Uniqueness
What sets N-[(1E)-1-{N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C34H34N4O3 |
---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
N-[(E)-1-[4-(diethylamino)phenyl]-3-oxo-3-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C34H34N4O3/c1-3-38(4-2)30-19-15-26(16-20-30)23-32(36-33(39)29-13-9-6-10-14-29)34(40)37-35-24-27-17-21-31(22-18-27)41-25-28-11-7-5-8-12-28/h5-24H,3-4,25H2,1-2H3,(H,36,39)(H,37,40)/b32-23+,35-24+ |
InChI Key |
RNLDPHTZAJVDRT-NUJXTVFKSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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